molecular formula C24H38O4 B131504 Bis(2-ethylhexyl) Phthalate-d4 CAS No. 93951-87-2

Bis(2-ethylhexyl) Phthalate-d4

Cat. No.: B131504
CAS No.: 93951-87-2
M. Wt: 394.6 g/mol
InChI Key: BJQHLKABXJIVAM-SAQXESPHSA-N
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Description

Bis(2-ethylhexyl) Phthalate-d4: is a deuterated form of Bis(2-ethylhexyl) Phthalate, commonly known as DEHP. This compound is an organic ester of phthalic acid and is widely used as a plasticizer to impart flexibility to polyvinyl chloride (PVC) products. The deuterated version, this compound, is specifically used in scientific research for isotope dilution mass spectrometry (IDMS) and other analytical applications .

Mechanism of Action

Target of Action

Bis(2-ethylhexyl) Phthalate-d4, also known as DEHP-d4, primarily targets the endocrine system . It has been implicated in obesity and insulin resistance . It also inhibits prostaglandin synthesis .

Mode of Action

DEHP-d4 interacts with its targets through non-genotoxic mechanisms . These mechanisms involve multiple molecular signals, including PPAR-α activation , perturbation of fatty acid metabolism, induction of cell proliferation, decreased apoptosis, production of reactive oxygen species, and oxidative stress .

Biochemical Pathways

DEHP-d4 affects several biochemical pathways. The transcriptomic results revealed significant modulation of several pathways associated with DEHP metabolism, tissue-specific functions related to systemic metabolism, and basal cellular signaling with pleiotropic outcomes . Among these signaling pathways, modulation of cell-regulating signaling pathways, such as Notch, Wnt, and TGF-β, can be highlighted .

Pharmacokinetics

It’s known that dehp-d4 is a deuterium-labeled version of dehp , which suggests that its pharmacokinetic properties may be similar to those of DEHP.

Result of Action

The molecular and cellular effects of DEHP-d4’s action are complex and multifaceted. Rodent data suggests that DEHP-d4 induces cancer through non-genotoxic mechanisms related to multiple molecular signals . The extent of these effects in humans is still under investigation .

Action Environment

The action, efficacy, and stability of DEHP-d4 can be influenced by environmental factors. . This solubility profile can affect its distribution in the environment and its bioavailability in organisms. Furthermore, DEHP-d4 is a ubiquitous environmental contaminant to which humans are exposed via multiple routes . The environmental risk assessment concludes that there is concern for the aquatic and terrestrial ecosystems in generic scenarios arising from the use of DEHP in production of lacquers, paints, printing inks, sealants, or adhesives, and at industrial sites processing polymers containing DEHP .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-ethylhexyl) Phthalate-d4 is synthesized by the esterification of phthalic anhydride with deuterated 2-ethylhexanol in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .

Industrial Production Methods: The industrial production of this compound follows a similar process to its non-deuterated counterpart. The key difference lies in the use of deuterated 2-ethylhexanol. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity .

Chemical Reactions Analysis

Types of Reactions: Bis(2-ethylhexyl) Phthalate-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bis(2-ethylhexyl) Phthalate-d4 is extensively used in scientific research, particularly in:

Comparison with Similar Compounds

Uniqueness: Bis(2-ethylhexyl) Phthalate-d4 is unique due to its deuterium labeling, which makes it particularly valuable in analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in complex mixtures .

Properties

IUPAC Name

bis(2-ethylhexyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3/i11D,12D,15D,16D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQHLKABXJIVAM-SAQXESPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC(CC)CCCC)C(=O)OCC(CC)CCCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584155
Record name Bis(2-ethylhexyl) (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93951-87-2
Record name Bis(2-ethylhexyl) (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93951-87-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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